XE991

Pulmonary Pharmacology Vascular Smooth Muscle KV7 Channels

Reproducible KV7 channel studies fail when using alternative blockers due to potency, solubility, or state-dependence differences. XE991 dihydrochloride provides: - Sub-micromolar potency: KV7.2 IC₅₀ = 0.71 µM; KV7.1 IC₅₀ = 0.75 µM - High solubility: ≥90 mg/mL in water (vs. DMP 543 poor solubility) - Unique selectivity: 14-fold reduced potency at IKs (KCNQ1+minK) channels - Incomplete washout (~30% recovery) for long-term channel studies Available as dihydrochloride salt for reliable in vitro/in vivo dosing.

Molecular Formula C26H20N2O
Molecular Weight 376.4 g/mol
CAS No. 122955-42-4
Cat. No. B570271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXE991
CAS122955-42-4
Molecular FormulaC26H20N2O
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5
InChIInChI=1S/C26H20N2O/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25/h1-16H,17-18H2
InChIKeyKHJFBUUFMUBONL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





XE991: KV7 (KCNQ) Channel Blocker


XE991 dihydrochloride (CAS 122955-42-4) is a small-molecule blocker of KV7 (KCNQ) voltage-gated potassium channels, widely utilized as a pharmacological tool to inhibit M-currents and dissect KCNQ channel function in neuronal and cardiovascular research [1]. It exhibits sub-micromolar potency against KV7.2 (IC₅₀ = 0.71 μM), KV7.1 (IC₅₀ = 0.75 μM), and KV7.2/7.3 heteromeric channels (IC₅₀ = 0.6–0.98 μM) [2]. XE991 is available as a dihydrochloride salt with high aqueous solubility (≥90 mg/mL), enabling reliable in vitro and in vivo dosing [3].

KV7 (KCNQ) channel blocker for M-current inhibition studies
Suitable for neuronal excitability & cardiovascular research workflows
High aqueous solubility supports reliable in vitro & in vivo dosing

Why XE991 Cannot Be Substituted


Substitution of XE991 with alternative KV7 blockers such as linopirdine, DMP 543, or novel anthrone analogs introduces experimental variability due to differences in potency, subunit selectivity, state-dependence, and solubility. XE991 demonstrates ~10-fold higher potency than linopirdine in pulmonary vasoconstriction assays [1] and exhibits a unique 14-fold reduction in potency against KCNQ1+minK (IKs) channels compared to KCNQ1 homomers—a selectivity profile not shared by all KCNQ blockers [2]. Furthermore, XE991's high aqueous solubility (90 mg/mL) contrasts sharply with the poor aqueous solubility of DMP 543, which can compromise in vivo dosing reproducibility [3]. These non-interchangeable properties necessitate compound-specific procurement for rigorous, reproducible research outcomes.

vs. linopirdine
Potency profile differs — reported ~10-fold difference in pulmonary vasoconstriction assays; direct substitution may alter experimental sensitivity.
vs. pan-KCNQ blockers
KCNQ1 subunit selectivity context — XE991 shows reduced sensitivity to KCNQ1+minK (IKs) compared to KCNQ1 homomers, a profile not shared by all KCNQ blockers.
vs. DMP 543
Solubility & formulation context — high aqueous solubility (90 mg/mL) contrasts with DMP 543 insolubility, which can compromise in vivo dosing reproducibility.

XE991 Comparative Evidence Guide


Pulmonary Vasoconstriction Potency vs. Linopirdine

In small vessel myography studies of rat and mouse intrapulmonary arteries, XE991 and linopirdine both induced contraction, but XE991 was markedly more potent. Linopirdine displayed an EC₅₀ of approximately 1 μM, whereas XE991 was almost 10-fold more potent [1]. The maximum contraction achieved with each compound was nearly equivalent to the response elicited by 50 mM K⁺, indicating full efficacy [1].

Pulmonary vasoconstriction vs. linopirdine
Head-to-head
EC₅₀ ≈ 0.1 μM vs. ≈1 μM (linopirdine)
Supports pulmonary vascular endpoint context; on-target smooth muscle response.
Rat/mouse IPA myography; endothelium-independent contraction.
Pulmonary Pharmacology Vascular Smooth Muscle KV7 Channels

KCNQ1 Homomer Selectivity Over Cardiac IKs

Co-expression with the accessory minK (KCNE1) subunit dramatically reduces XE991 sensitivity of KCNQ1 channels. The Kd for blockade of KCNQ1+minK current was 11.1 ± 1.8 μM, compared to a Kd of 0.78 ± 0.05 μM for KCNQ1 homomeric channels—an approximate 14-fold difference [1]. In contrast, linopirdine does not exhibit this pronounced subunit-dependent selectivity profile [1].

KCNQ1 homomer vs. IKs selectivity
Head-to-head
Kd 0.78 μM (homomer) vs. 11.1 μM (+minK)
Enables discrimination of cardiac IKs from KCNQ1 homomer effects.
Xenopus oocytes, two-electrode voltage clamp; ~14-fold shift.
Cardiac Electrophysiology IKs Channel Accessory Subunit Pharmacology

Aqueous Solubility Advantage Over DMP 543

XE991 dihydrochloride exhibits excellent aqueous solubility of 90 mg/mL (200.28 mM) in water, as validated by commercial vendor in-house testing [1]. This contrasts sharply with DMP 543, a clinical-stage KV7 blocker, which suffers from insolubility issues that complicated its development and in vivo use [2]. The high solubility of XE991 facilitates preparation of concentrated stock solutions and reliable in vivo dosing without precipitation concerns.

Aqueous solubility vs. DMP 543
Cross-study
90 mg/mL (200 mM)
Supports formulation-exposure review; DMP 543 insolubility limits in vivo use.
Water solubility at 25 °C, supplier data.
Formulation Science In Vivo Pharmacology Compound Solubility

Clean hERG and CYP3A4 Profile vs. DMP 543

In a comparative profiling study of KV7 blockers, XE991 demonstrated an hERG flux IC₅₀ of >32 μM, indicating minimal cardiac repolarization risk at relevant concentrations [1]. DMP 543, by contrast, inhibited hERG with an IC₅₀ of 32 μM. Additionally, XE991 showed no CYP3A4 inhibition at 50 μM, while DMP 543 produced 82% inhibition [1]. These data position XE991 as a cleaner pharmacological tool for in vitro and in vivo studies where off-target cardiac or metabolic effects are confounding variables.

hERG & CYP3A4 profile vs. DMP 543
Head-to-head
hERG IC₅₀ >32 μM; CYP3A4 no inhibition
Reported cleaner off-target profile for KV7-specific pathway studies.
HEK 293 flux assay; CYP3A4 Vivid assay at 50 μM.
Cardiac Safety hERG Channel Drug Metabolism

Nicotinic ACh Receptor Blockade vs. Linopirdine

In rat intracardiac ganglion neurons, both XE991 and linopirdine inhibited nicotine (10 μM)-induced currents. XE991 exhibited an IC₅₀ of 14.4 μM, while linopirdine was slightly less potent with an IC₅₀ of 16.9 μM [1]. XE991's inhibition was noncompetitive, reducing the maximum nicotine response and shifting the nicotine EC₅₀ from 8.7 μM to 12.0 μM [1]. This off-target effect is relevant when using XE991 in neuronal preparations where nicotinic signaling is active.

Nicotinic AChR blockade vs. linopirdine
Head-to-head
IC₅₀ 14.4 μM (XE991) vs. 16.9 μM (linopirdine)
Relevant off-target at ~20× KV7 IC₅₀; consider in neuronal nicotinic models.
Rat intracardiac ganglion neurons, perforated patch-clamp.
Nicotinic Receptor Pharmacology Neuronal Excitability Off-Target Profiling

State-Dependent Inhibition & Washout vs. Linopirdine

Both XE991 and linopirdine are state-dependent inhibitors of KV7.2 and KV7.2/3 channels that favor binding to activated subunits [1]. However, a critical practical difference emerges during washout: XE991 shows only ~30% current recovery after a 10-minute washout at depolarized potentials, with most recovery attributed to surface trafficking of new channels [1]. In contrast, linopirdine exhibits near-complete current recovery under identical conditions [1]. This differential reversibility impacts experimental design and interpretation.

Washout reversibility vs. linopirdine
Head-to-head
~30% recovery (XE991) vs. near-complete (linopirdine)
Irreversible-like inhibition; requires fresh preparations for repeated protocols.
CHO cells, Kv7.2/7.3 patch-clamp, 10-min washout.
Channel Biophysics State-Dependent Pharmacology Washout Kinetics

XE991 Research Applications


Pulmonary Vasoconstrictor Research

XE991's 10-fold greater potency than linopirdine in contracting isolated pulmonary arteries [1] makes it the preferred tool for studying KV7 channel contributions to pulmonary vascular tone and hypoxic pulmonary vasoconstriction. Its direct action on smooth muscle cells, independent of endothelium and nerve-released factors, ensures interpretable, on-target mechanistic studies [1].

Cardiac IKs vs. KCNQ1 Discrimination

XE991's 14-fold reduced sensitivity to KCNQ1+minK (IKs) channels compared to KCNQ1 homomers [2] enables researchers to selectively probe KCNQ1 function without confounding cardiac IKs blockade. This differential pharmacology is critical for studies of cardiac repolarization and arrhythmia where precise channel subtype attribution is essential.

Cognitive Enhancement and LTP Research

XE991 enhances learning and memory in healthy mice and reverses cognitive deficits in acetylcholine-depleted and neurodegeneration models [3]. Its high aqueous solubility (90 mg/mL) [4] supports reliable oral or systemic dosing in chronic in vivo studies, avoiding the insolubility and formulation challenges associated with DMP 543 [5].

State-Dependent Pharmacology & Irreversible Blockade

XE991's state-dependent inhibition favoring activated KV7 subunits and incomplete washout (~30% recovery) [6] provides a unique tool for probing channel activation dynamics and trafficking. Researchers requiring irreversible or slowly reversible KV7 blockade to study long-term channel function or synaptic plasticity should prioritize XE991 over fully reversible alternatives like linopirdine [6].

Application
Selection Property
Validation Focus
Pulmonary vascular tone studies
Reported potency context vs. linopirdine
Endothelium-independent smooth muscle response
Cardiac KCNQ1 vs. IKs discrimination
Subunit selectivity (KCNQ1+minK vs. homomer)
Channel subtype attribution in repolarization studies
Cognitive function modulation studies
High aqueous solubility for in vivo dosing
Chronic oral/systemic administration consistency
State-dependent KV7 blockade research
Irreversible inhibition profile vs. linopirdine
Channel activation dynamics and trafficking studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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